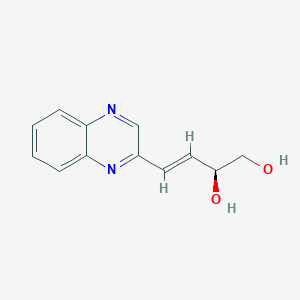

4-(2-Quinoxalinyl-3-butene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Quinoxalinyl-3-butene-1,2-diol) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is known for its role as an oxomolybdoenzyme cofactor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinoxalinyl-3-butene-1,2-diol) typically involves the reaction of quinoxaline derivatives with butene-1,2-diol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Quinoxalinyl-3-butene-1,2-diol) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more reduced forms of quinoxaline.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be used for further research and development .

Applications De Recherche Scientifique

4-(2-Quinoxalinyl-3-butene-1,2-diol) has several scientific research applications, including:

Chemistry: It is used as a cofactor in enzymatic reactions, particularly those involving oxomolybdoenzymes.

Biology: The compound is studied for its potential role in biological processes and enzyme functions.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(2-Quinoxalinyl-3-butene-1,2-diol) involves its role as a cofactor in enzymatic reactions. It interacts with specific enzymes, facilitating the transfer of electrons and promoting catalytic activity. The molecular targets and pathways involved include various oxomolybdoenzymes that play crucial roles in metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline: A parent compound with similar structural features but lacking the butene-1,2-diol moiety.

4-(2-Quinoxalinyl-3-butene-1,2-diol derivatives): Compounds with similar structures but different functional groups attached to the quinoxaline ring.

Uniqueness

This compound) is unique due to its specific structure, which includes both the quinoxaline ring and the butene-1,2-diol moiety. This combination allows it to function as an effective cofactor in enzymatic reactions, distinguishing it from other quinoxaline derivatives .

Activité Biologique

Overview

4-(2-Quinoxalinyl-3-butene-1,2-diol) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique molecular structure, which includes a quinoxaline moiety that is known for various biological effects. Research into its biological activity has revealed insights into its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure

The chemical structure of this compound) can be represented as follows:

This structure suggests potential interactions with biological macromolecules, which are crucial for its activity.

Antioxidant Activity

Studies have indicated that this compound) exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is essential for protecting cells from oxidative damage, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity against several cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of tumor cells by interfering with cell cycle progression.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound) resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent.

Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, this compound) exhibited protective effects against oxidative stress induced by hydrogen peroxide. The compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of this compound) indicates moderate absorption and bioavailability. Studies suggest that the compound undergoes hepatic metabolism, which may impact its efficacy and safety. Further research is needed to elucidate its metabolic pathways and potential interactions with other drugs.

Toxicity Profile

Preliminary toxicity assessments have shown that this compound) has a favorable safety profile at therapeutic doses. However, higher concentrations have been associated with cytotoxic effects in non-target cells. Ongoing studies aim to define the therapeutic window more precisely and identify any long-term effects associated with chronic exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound) | High | Significant | Moderate |

| Quinoxaline | Moderate | Low | Low |

| Caffeic Acid | High | Moderate | High |

Propriétés

IUPAC Name |

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSCIVPFGAFEP-PORFMDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.